molecular formula C11H21N3O2 B1472298 2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one CAS No. 1544829-46-0

2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one

Cat. No. B1472298
CAS RN: 1544829-46-0
M. Wt: 227.3 g/mol
InChI Key: FQOALACRWRIERX-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one” is C11H20N2O2 . The molecular weight is 212.29 .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful in synthesizing selective adenosine A2A receptor antagonists, which are promising therapeutic agents for various neurological disorders, including Parkinson’s disease .

Antidepressant Synthesis

The compound’s ability to interact with central nervous system receptors also indicates its use in creating new antidepressants. By modifying neurotransmitter activity, it could lead to the development of drugs with fewer side effects than current treatments .

Cancer Therapy

In the realm of oncology, this compound could be instrumental in synthesizing small molecules that target specific pathways involved in cancer cell proliferation and metastasis. It may contribute to the development of targeted therapies that are more effective and less toxic than conventional chemotherapy .

Anti-Inflammatory Agents

Due to its potent biological activities, the compound is a candidate for the development of anti-inflammatory drugs. Its molecular framework allows for the creation of substances that can selectively inhibit inflammatory pathways without affecting other physiological processes.

Agricultural Chemicals

In agriculture, this compound could be used to develop new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can target specific pests or weeds, reducing the environmental impact of agricultural chemicals.

Material Science

The compound’s unique chemical structure could be utilized in material science, particularly in the synthesis of novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .

Mechanism of Action

The mechanism of action of “2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one” is not available .

properties

IUPAC Name

2-amino-1-(4-morpholin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOALACRWRIERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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